molecular formula C6H11Br3 B12300407 1,2,6-Tribromohexane

1,2,6-Tribromohexane

Cat. No.: B12300407
M. Wt: 322.86 g/mol
InChI Key: WQEQYRFDVUEATJ-UHFFFAOYSA-N
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Description

1,2,6-Tribromohexane is an organic compound with the molecular formula C6H11Br3. It is a brominated derivative of hexane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 6th positions of the hexane chain. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Tribromohexane can be synthesized through the bromination of hexane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general reaction can be represented as follows:

[ \text{C}6\text{H}{14} + 3\text{Br}_2 \rightarrow \text{C}6\text{H}{11}\text{Br}_3 + 3\text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactors where hexane is continuously fed and reacted with bromine. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tribromohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Reduction: Zinc (Zn) and hydrochloric acid (HCl)

Major Products Formed

    Substitution: Formation of alcohols, nitriles, and amines

    Elimination: Formation of hexenes

    Reduction: Formation of hexane

Scientific Research Applications

1,2,6-Tribromohexane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,6-tribromohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromohexane
  • 1,3,6-Tribromohexane
  • 1,2,4-Tribromohexane

Comparison

1,2,6-Tribromohexane is unique due to the specific positions of the bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to other tribromohexane isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. For example, 1,2,3-tribromohexane may have different steric and electronic effects, leading to variations in reaction outcomes .

Properties

Molecular Formula

C6H11Br3

Molecular Weight

322.86 g/mol

IUPAC Name

1,2,6-tribromohexane

InChI

InChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2

InChI Key

WQEQYRFDVUEATJ-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(CBr)Br

Origin of Product

United States

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